molecular formula C18H12N2O4 B2786574 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one CAS No. 78079-20-6

2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2786574
CAS No.: 78079-20-6
M. Wt: 320.304
InChI Key: ONEMIVHINTWXSH-UHFFFAOYSA-N
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Description

2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where salicylaldehyde and an appropriate β-keto ester are reacted under acidic conditions to form the coumarin structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The coumarin core can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the quinazolinone moiety.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitution and strong acids for electrophilic substitution are employed.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, quinazolinone derivatives, and other functionalized compounds that can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, coumarins have been studied for their potential therapeutic effects. This compound, in particular, has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound's anti-inflammatory and anticancer properties are of significant interest. Research is ongoing to develop it into a therapeutic agent for treating various conditions.

Industry

In industry, coumarins are used in the production of fragrances, flavors, and as UV filters in sunscreens

Comparison with Similar Compounds

Similar Compounds

  • Coumarin: : The parent compound, known for its fragrant properties and biological activities.

  • Quinazolinone: : A related heterocyclic compound with various pharmacological properties.

  • Chromone: : Another derivative of coumarin with similar biological activities.

Uniqueness

2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one stands out due to its specific structural features, such as the methoxy group at the 7-position and the quinazolinone moiety. These features contribute to its unique biological and chemical properties, distinguishing it from other coumarin derivatives.

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-3-yl)-4aH-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)16-19-14-5-3-2-4-12(14)17(21)20-16/h2-9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQQLULSSFHJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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